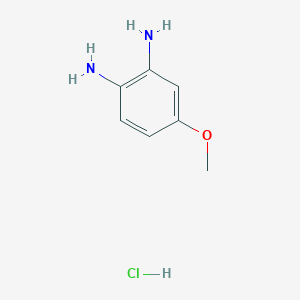

4-Methoxybenzene-1,2-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

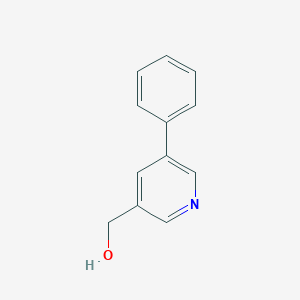

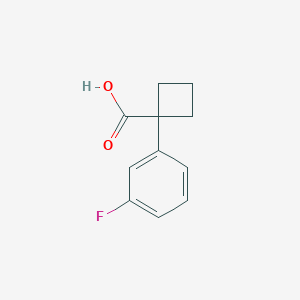

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 3,4-Diaminoanisole hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O . It has a molecular weight of 174.63 g/mol .

Synthesis Analysis

The synthesis of 4-Methoxybenzene-1,2-diamine hydrochloride involves a photoredox reaction between protonated azobenzenes and the solvent to produce hydrazobenzene . This is followed by an o-semidine rearrangement of the hydrazobenzene to afford the N²-arylbenzene-1,2-diamine . Finally, a condensation reaction between the N²-arylbenzene-1,2-diamine and acetaldehyde occurs .Molecular Structure Analysis

The molecular structure of 4-Methoxybenzene-1,2-diamine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 174.0559907 g/mol .Chemical Reactions Analysis

4-Methoxybenzene-1,2-diamine is a chemical intermediate used in the production of quinoxalines . It acts as an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol .Physical And Chemical Properties Analysis

4-Methoxybenzene-1,2-diamine hydrochloride has a molecular weight of 174.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.3 Ų .Applications De Recherche Scientifique

Solvent-Controlled Photoreaction

- Research Focus : The photoreaction of 4-methoxyazobenzenes in different solvents produces distinct products: N2-aryl-4-methoxybenzene-1,2-diamines or 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles, depending on the solvent used. A proposed reaction mechanism explains the selectivity of these reactions (Chen, Hsu, Ho, & Ho, 2021).

Corrosion Inhibition

- Research Focus : Novel compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine), demonstrate high corrosion inhibition efficiency for mild steel in acidic solutions. This has significant industrial applications (Singh & Quraishi, 2016).

Electrochemical Reduction

- Research Focus : Electrochemical reduction studies of methoxychlor (4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene)) at carbon and silver cathodes reveal insights into the reduction process and potential environmental applications (McGuire & Peters, 2016).

Ionophore for PVC Membrane Electrodes

- Research Focus : A diamino compound, including 4-methoxybenzene-1,2-diamine derivatives, serves as an effective ionophore in PVC membrane electrodes for potentiometric determination of Be2+ ions, indicating potential applications in analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

Kinetics of Chemical Reactions

- Research Focus : Studies on the kinetics of reactions involving methoxybenzenes, such as the synthesis and selectivity of dichloro-methoxybenzenes, provide foundational knowledge for chemical synthesis processes (Wang, Liu, Zhu, & Jing, 2010).

Synthesis of High-Performance Engineering Plastics

- Research Focus : The synthesis of polyimides containing azomethine linkages using substituted aromatic diamines, including 4-methoxybenzene-1,2-diamine variants, has applications in producing high-performance engineering plastics (Iqbal, Khosa, Jamal, & Hamid, 2015).

Environmental Studies

- Research Focus : Methoxyphenols, including derivatives of 4-methoxybenzene-1,2-diamine, are used as proxies for terrestrial biomass, providing insights into environmental changes and lignin alteration processes (Vane & Abbott, 1999).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxybenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVLWGZLJFQYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzene-1,2-diamine hydrochloride | |

CAS RN |

59548-39-9 |

Source

|

| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC62971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)

![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)